3-(Di-tert-butylphosphino)propane-1-sulfonic acid

Catalog No.
S771727
CAS No.
1055888-89-5
M.F
C11H25O3PS
M. Wt
268.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Di-tert-butylphosphino)propane-1-sulfonic acid

CAS Number

1055888-89-5

Product Name

3-(Di-tert-butylphosphino)propane-1-sulfonic acid

IUPAC Name

3-ditert-butylphosphanylpropane-1-sulfonic acid

Molecular Formula

C11H25O3PS

Molecular Weight

268.36 g/mol

InChI

InChI=1S/C11H25O3PS/c1-10(2,3)15(11(4,5)6)8-7-9-16(12,13)14/h7-9H2,1-6H3,(H,12,13,14)

InChI Key

JPNPRWMRUCIEMN-UHFFFAOYSA-N

SMILES

CC(C)(C)P(CCCS(=O)(=O)O)C(C)(C)C

Canonical SMILES

CC(C)(C)P(CCCS(=O)(=O)O)C(C)(C)C

3-(Di-tert-butylphosphino)propane-1-sulfonic acid is a bifunctional compound characterized by a phosphine group and a sulfonic acid moiety. Its chemical formula is C11H25O3PSC_{11}H_{25}O_3PS with a molecular weight of approximately 284.36 g/mol. This compound features a di-tert-butylphosphine group, which imparts significant steric hindrance, enhancing its reactivity in various chemical processes, particularly in catalysis and organic synthesis. The sulfonic acid group contributes to its solubility in polar solvents, making it versatile for multiple applications in both organic chemistry and biochemistry .

As mentioned previously, 3-(di-tert-butylphosphino)propane-1-sulfonic acid functions as a ligand in palladium-catalyzed cross-coupling reactions. The phosphine group donates electrons to the palladium center, altering its electronic state and facilitating the activation of the organic substrates involved in the reaction []. The detailed mechanistic pathway for this specific ligand is not widely documented.

  • Phosphine group: Organophosphines can be toxic and irritating [].
  • Sulfonic acid group: Sulfonic acids can be corrosive and irritating [].

Palladium-Catalyzed Cross-Coupling Reactions

-(Di-tert-butylphosphino)propane-1-sulfonic acid, also referred to as 3-((tert-Butyl)phosphonio)propane-1-sulfonic acid, finds application in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions [1]. These reactions form new carbon-carbon bonds between two different organic molecules. 3-(Di-tert-butylphosphino)propane-1-sulfonic acid acts as a ligand, a molecule that binds to the central metal atom (palladium in this case) and influences the reactivity of the catalyst [1]. The specific properties of the ligand, such as the steric bulk of the tert-butyl groups, can influence the reaction rate, product selectivity, and overall efficiency of the cross-coupling process.

Here are some examples of palladium-catalyzed cross-coupling reactions where 3-(Di-tert-butylphosphino)propane-1-sulfonic acid can be employed:

  • Suzuki-Miyaura coupling: This reaction involves coupling between a boronic acid and a halide (chloride, bromide, iodide) .
  • Stille coupling: This reaction involves coupling between an organic tin reagent and a halide .
  • Sonogashira coupling: This reaction involves coupling between a terminal alkyne and a halide .
, primarily as a ligand in transition metal catalysis. It can form complexes with metals such as palladium and nickel, facilitating cross-coupling reactions. For instance, it is utilized in the Suzuki-Miyaura reaction, where it helps in the formation of biaryl compounds from aryl halides and boronic acids. Additionally, the sulfonic acid group allows for protonation and deprotonation reactions, which can be exploited in various synthetic pathways .

The synthesis of 3-(Di-tert-butylphosphino)propane-1-sulfonic acid typically involves the following steps:

  • Preparation of Di-tert-butylphosphine: This can be achieved through the reaction of tert-butyl chloride with lithium phosphide.
  • Formation of the Sulfonic Acid: The phosphine is then reacted with propane-1-sulfonyl chloride under controlled conditions to yield the final product.
  • Purification: The compound is purified through recrystallization or chromatography to achieve high purity levels suitable for research and industrial applications .

3-(Di-tert-butylphosphino)propane-1-sulfonic acid finds applications in:

  • Catalysis: It is widely used as a ligand in palladium-catalyzed cross-coupling reactions, enhancing the efficiency and selectivity of these processes.
  • Organic Synthesis: The compound serves as a building block for synthesizing complex organic molecules.
  • Material Science: Its unique properties make it useful in developing new materials with specific functionalities .

Studies on the interactions of 3-(Di-tert-butylphosphino)propane-1-sulfonic acid with various metal ions have shown that it can effectively stabilize metal complexes, influencing their reactivity and selectivity in catalytic processes. Additionally, preliminary studies suggest that its phosphine group may interact with biological macromolecules, although detailed interaction profiles remain to be fully characterized .

Several compounds share structural similarities with 3-(Di-tert-butylphosphino)propane-1-sulfonic acid:

Compound NameStructure FeaturesUnique Attributes
Tri-tert-butylphosphineThree tert-butyl groupsHigher steric hindrance; used in similar reactions
2-(Diisopropylamino)ethanesulfonic acidAmino group instead of phosphineDifferent reactivity profile; used as a buffer
DiphenylphosphineTwo phenyl groupsDifferent sterics; used in different catalytic systems

3-(Di-tert-butylphosphino)propane-1-sulfonic acid is unique due to its combination of sterically bulky phosphine and sulfonic acid functionalities, which enhances its effectiveness as a ligand compared to simpler phosphines or amines .

XLogP3

1.1

Dates

Modify: 2023-08-15

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